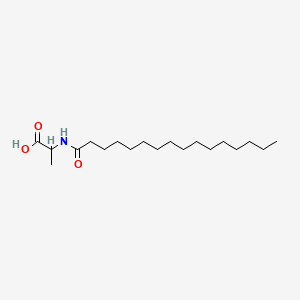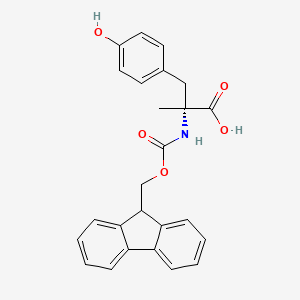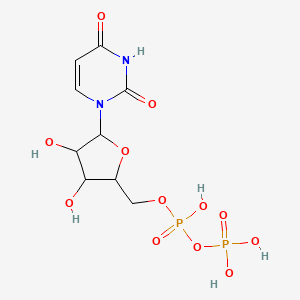
UDP-Na
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine diphosphate sodium (UDP-Na) is a nucleotide sugar that plays a crucial role in various biochemical processes. It is composed of uridine diphosphate (UDP) and sodium ions. This compound is involved in the biosynthesis of glycoconjugates, which are essential for cell signaling, protein glycosylation, and other cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
UDP-Na can be synthesized through enzymatic or chemical methods. One common approach involves the enzymatic conversion of uridine triphosphate (UTP) and a sugar-1-phosphate to form UDP-sugar, followed by the addition of sodium ions. This process typically requires specific enzymes such as UDP-glucose pyrophosphorylase and UDP-glucose dehydrogenase .
Industrial Production Methods
In industrial settings, this compound is produced using microbial fermentation techniques. Microorganisms such as Escherichia coli are genetically engineered to overexpress the necessary enzymes for this compound synthesis. The fermentation broth is then subjected to purification processes, including ion-exchange chromatography, to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions
UDP-Na undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions where the uridine moiety is replaced by other nucleotides or sugars.
Common Reagents and Conditions
Substitution: Various glycosyltransferases are used to catalyze substitution reactions involving this compound.
Major Products
Wissenschaftliche Forschungsanwendungen
UDP-Na has numerous applications in scientific research:
Wirkmechanismus
UDP-Na exerts its effects through its role as a glycosyl donor in glycosylation reactions. The compound interacts with glycosyltransferases, which transfer the sugar moiety from this compound to specific acceptor molecules. This process is crucial for the formation of glycoproteins, glycolipids, and other glycoconjugates. The molecular targets and pathways involved include various glycosyltransferases and their associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine diphosphate glucose (UDP-Glc): Similar to UDP-Na but with glucose as the sugar moiety.
Uridine diphosphate galactose (UDP-Gal): Contains galactose instead of the sugar moiety in this compound.
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): Contains N-acetylglucosamine as the sugar moiety.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of glycoconjugates and its involvement in various biochemical pathways. Its sodium ion component also distinguishes it from other nucleotide sugars, potentially influencing its solubility and reactivity .
Eigenschaften
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCTYIAWTASOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O12P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861597 |
Source


|
| Record name | 1-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-Butyl-3-benzofuranyl)methyl]-5-hydroxy-1-cyclohexa-2,4-dienone](/img/structure/B13392035.png)
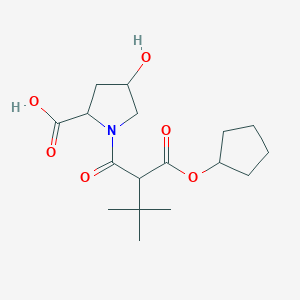
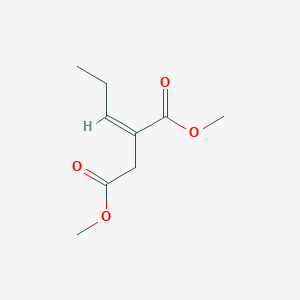
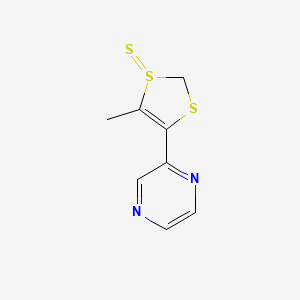
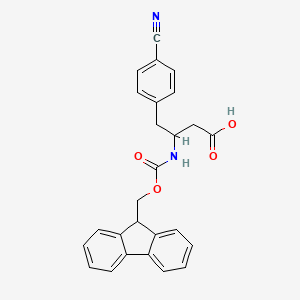
![3-[2-(5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl)ethylidene]oxolan-2-one](/img/structure/B13392073.png)
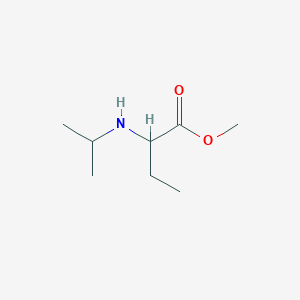
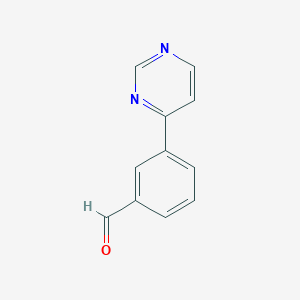
![tert-butyl 3-[4-[[N-(cyclohexanecarbonyl)-3-(3-methoxy-3-oxoprop-1-enyl)anilino]methyl]phenyl]prop-2-enoate](/img/structure/B13392101.png)
![2-(Hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13392108.png)
![(1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B13392122.png)
![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] methanesulfonate](/img/structure/B13392124.png)
